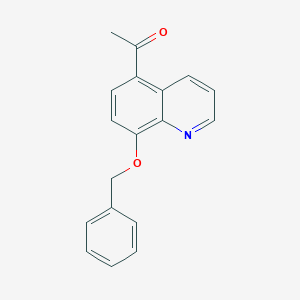
5-Acetyl-8-benzyloxyquinoline
Overview
Description
5-Acetyl-8-benzyloxyquinoline is a chemical compound with the molecular formula C18H15NO3 . It has a molecular weight of 293.3 g/mol . The compound is also known by several synonyms, including 5-acetyl-8-benzyloxy-1H-quinolin-2-one .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 5-Acetyl-8-benzyloxyquinoline, has been studied extensively. One method involves the annulation of the benzene ring to 5-acetyl-6-methylpyrimidin-2-one (thione) derivatives . The reaction between 8-hydroxyquinoline and acetyl/benzoyl chloride in nitrobenzene immediately flocculates as a yellow precipitate . On further addition of Lewis acid, the Friedel-Craft acetylation leads to the formation of acetylated quinolines in good yields .Molecular Structure Analysis
The structure of the compound was confirmed by single crystal X-ray diffraction studies . The compound crystallizes in the monoclinic crystal system .Chemical Reactions Analysis
The synthesized acetylated quinolines undergo a condensation reaction with aromatic aldehydes, leading to 8-hydroxyquinoline chalcones derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 293.3 g/mol, an XLogP3-AA value of 2.5, one hydrogen bond donor count, and three hydrogen bond acceptor counts . It also has a rotatable bond count of 4 .Scientific Research Applications
Anticancer Activity
Quinoline derivatives, including 5-Acetyl-8-benzyloxyquinoline, have been identified as having significant potential in anticancer treatments. They can interact with various biological targets and interfere with cancer cell proliferation. The compound’s structural similarity to other quinoline-based drugs that are FDA-approved for cancer treatment suggests its utility in this field .
Antioxidant Properties
The quinoline nucleus is known to exhibit antioxidant properties, which are crucial in combating oxidative stress—a condition associated with numerous diseases, including neurodegenerative disorders. Research into 5-Acetyl-8-benzyloxyquinoline could lead to the development of new antioxidants .
Anti-Inflammatory Uses
Inflammation is a biological response to harmful stimuli, and excessive inflammation can lead to chronic diseases. Quinoline derivatives have shown anti-inflammatory effects, and 5-Acetyl-8-benzyloxyquinoline could be a candidate for the development of new anti-inflammatory drugs .
Antimicrobial and Antibacterial Effects
Studies have demonstrated that quinoline compounds can have a broad spectrum of antimicrobial and antibacterial activities. 5-Acetyl-8-benzyloxyquinoline may be effective against various bacterial strains, including drug-resistant ones, making it a valuable research subject in the fight against infectious diseases .
Antituberculosis Potential
Tuberculosis remains a global health challenge, and new drugs are constantly being sought. Quinoline derivatives have been reported to possess antituberculosis activity. The investigation of 5-Acetyl-8-benzyloxyquinoline in this context could contribute to the discovery of novel therapeutic agents .
Antimalarial Applications
Quinoline-based compounds have a long history in antimalarial treatments, with chloroquine being a well-known example. The structural features of 5-Acetyl-8-benzyloxyquinoline make it a promising candidate for the synthesis of new antimalarial drugs .
Mechanism of Action
properties
IUPAC Name |
1-(8-phenylmethoxyquinolin-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-13(20)15-9-10-17(18-16(15)8-5-11-19-18)21-12-14-6-3-2-4-7-14/h2-11H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSIKCNONKHROY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=NC2=C(C=C1)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548264 | |
| Record name | 1-[8-(Benzyloxy)quinolin-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-8-(phenylmethoxy)quinoline | |
CAS RN |
26872-48-0 | |
| Record name | 1-[8-(Benzyloxy)quinolin-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B122330.png)

![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B122336.png)